molecular formula C11H12O3 B3049049 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 19152-55-7

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone

Cat. No.: B3049049
CAS No.: 19152-55-7
M. Wt: 192.21 g/mol
InChI Key: HBJRNQOAQXJYPB-UHFFFAOYSA-N
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Description

Contextualization of Epoxide-Functionalized Aromatic Systems in Organic Chemistry

Epoxide-functionalized aromatic systems, also known as oxirane-containing aromatic compounds, are a class of organic molecules characterized by the presence of a three-membered cyclic ether (an epoxide or oxirane ring) and one or more aromatic rings. The significance of these compounds in organic chemistry stems from the high reactivity of the strained epoxide ring. This reactivity allows the epoxide to undergo nucleophilic ring-opening reactions, a process that can be initiated by a wide array of nucleophiles. sacheminc.com

The presence of an aromatic system in conjunction with the epoxide moiety introduces further chemical diversity and stability to the molecule. Aromatic ketones, specifically, are compounds where a ketone functional group is attached to an aromatic ring. The combination of these features in one molecule, as seen in 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone, results in a bifunctional compound with two distinct sites for chemical modification. This dual reactivity makes such compounds highly valuable as intermediates in the synthesis of a variety of complex organic molecules and polymers. For instance, glycidyl (B131873) ethers are utilized as reactive diluents in epoxy resin formulations and as intermediates for a broad range of applications due to the high reactivity of the oxirane group. sacheminc.com

The general synthetic route to these compounds often involves the reaction of a phenolic compound with epichlorohydrin (B41342) under basic conditions. specificpolymers.comgoogleapis.com This process, known as glycidylation, introduces the oxiran-2-ylmethoxy (or glycidyl ether) group onto the aromatic ring.

Research Significance of this compound in Advanced Chemical Synthesis

This compound, also referred to as the glycidyl ether of 4-hydroxyacetophenone, is a prime example of a bifunctional intermediate that has found significant application in advanced chemical synthesis, particularly in the pharmaceutical industry. Its importance is highlighted by its role as a key precursor in the synthesis of certain beta-blockers (β-blockers). sacheminc.comjmedchem.comnih.gov

Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases. jmedchem.com The synthesis of many beta-blockers follows a common pathway that utilizes an epoxide intermediate. nih.govwikipedia.org The process typically involves the reaction of a substituted phenol (B47542) with epichlorohydrin to form a glycidyl ether derivative, such as this compound. nih.govwikipedia.org The subsequent step in the synthesis is the crucial ring-opening of the epoxide by an appropriate amine. wikipedia.org This reaction forms the characteristic amino alcohol side chain found in many beta-blockers. wikipedia.org

The presence of the ketone group on the aromatic ring of this compound offers an additional site for chemical modification, allowing for the synthesis of a diverse range of derivatives. This versatility makes it a valuable tool for medicinal chemists in the development of new therapeutic agents.

Beyond pharmaceuticals, the glycidyl ether functionality also allows this compound to be used in the formulation of epoxy resins. nih.govwikipedia.org In this context, it can act as a reactive component that cross-links with a hardener to form a durable thermosetting polymer. The specific properties of the resulting polymer can be tailored by the structure of the epoxy compound and the curing agent used.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS Number 19152-55-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJRNQOAQXJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397614
Record name 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-55-7
Record name 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 4 Oxiran 2 Ylmethoxy Phenyl Ethanone and Analogues

Precursor-Based Glycidylation Routes

Precursor-based methods are foundational in the synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone. These routes typically start with a functionalized acetophenone (B1666503) derivative and introduce the oxirane moiety through a series of well-established chemical transformations.

Etherification via Epichlorohydrin (B41342) with Acetophenone Derivatives

A prevalent and direct method for synthesizing this compound is the etherification of 4-hydroxyacetophenone with epichlorohydrin. This reaction is a specific example of the Williamson ether synthesis, adapted for creating glycidyl (B131873) ethers. The process is typically conducted in an alkaline medium, where a base is used to deprotonate the phenolic hydroxyl group of the acetophenone, forming a more nucleophilic phenoxide ion.

The reaction mechanism involves the nucleophilic attack of the 4-acetylphenoxide ion on the carbon atom of epichlorohydrin bearing the chlorine atom. This results in the formation of a chlorohydrin intermediate, 1-(4-(3-chloro-2-hydroxypropoxy)phenyl)ethanone. Subsequent treatment with a base facilitates an intramolecular nucleophilic substitution (SNi), where the newly formed alkoxide attacks the carbon atom bonded to the chlorine, leading to the closure of the oxirane ring and the elimination of a chloride ion.

To enhance reaction rates and yields, phase-transfer catalysis (PTC) is frequently employed. tandfonline.comphasetransfercatalysis.com Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide or tetraethylammonium (B1195904) bromide) facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase (epichlorohydrin, which can also act as the solvent), where the reaction occurs. phasetransfercatalysis.comchalmers.se This technique is particularly effective in solid-liquid systems, which can simplify product purification by allowing for the easy removal of solid by-products like sodium chloride through filtration. researchgate.net The use of PTC can lead to high yields, often exceeding 90%, and shorter reaction times. researchgate.net

Table 1: Influence of Different Phase-Transfer Catalysts on the Glycidylation of Phenol (B47542) This table is illustrative of catalyst effects in similar glycidylation reactions.

CatalystReaction Time (hours)Yield (%)
None1045
n-Bu4NBr388
n-Bu4NHSO4390
n-Bu4NOSO2OCH2CHOHCH32.593

Direct Epoxidation of Unsaturated Aromatic Ketones

An alternative pathway to this compound involves the direct epoxidation of an unsaturated precursor. This two-step process begins with the allylation of 4-hydroxyacetophenone to form 1-[4-(allyloxy)phenyl]ethanone. This intermediate, which contains a terminal double bond, is then subjected to an epoxidation reaction to form the desired oxirane ring.

A variety of oxidizing agents can be employed for the epoxidation of the allyl group. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation. However, more environmentally benign and selective methods have been developed. The Weitz-Scheffer reaction, which utilizes hydrogen peroxide under alkaline conditions, is particularly well-suited for the epoxidation of α,β-unsaturated ketones and can be adapted for allylic double bonds. researchgate.net Other hydroperoxides, like t-butyl hydroperoxide (TBHP) and cyclohexylidenebishydroperoxide, in the presence of a base or a suitable catalyst, can also effectively convert the alkene to an epoxide. chalmers.seresearchgate.net

The choice of oxidant and reaction conditions is crucial to avoid side reactions, such as the Baeyer-Villiger oxidation of the ketone group. The reaction mechanism for epoxidation with hydroperoxides in a basic medium typically involves the nucleophilic attack of the hydroperoxide anion on the double bond. qub.ac.uk

Multi-step Convergent Synthesis Strategies

For this compound, a convergent approach would involve the separate synthesis of two key building blocks:

The Aromatic Ketone Moiety: 4-Hydroxyacetophenone is a commercially available starting material or can be synthesized via methods like the Fries rearrangement of phenyl acetate. google.comepo.org

The Glycidyl Moiety: A suitable three-carbon epoxide unit, such as glycidol (B123203) or a protected derivative, is prepared separately.

The final step is the coupling of these two fragments. A common method is the Mitsunobu reaction, which allows for the etherification of the phenolic hydroxyl group of 4-hydroxyacetophenone with glycidol under mild conditions. This reaction typically uses a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the alcohol for nucleophilic attack by the phenol. This convergent strategy provides flexibility and can be advantageous for creating analogues by varying either the phenolic or the epoxide component.

Catalytic Approaches in Epoxide Formation

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of this compound and its analogues, catalytic methods are particularly important for the epoxidation step. These can be broadly classified into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis for Oxirane Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for epoxidation reactions. In the context of the direct epoxidation of 1-[4-(allyloxy)phenyl]ethanone, various metal complexes have been shown to be effective. Manganese-based catalysts, for instance, are known to facilitate epoxidation using sustainable oxidants like hydrogen peroxide or peracetic acid. qub.ac.uknih.govqub.ac.uk Controlling the ligand environment around the metal center is key to achieving high selectivity and catalyst stability. qub.ac.uk

Phase-transfer catalysts (PTCs), as mentioned in section 2.1.1, are another form of homogeneous catalysis crucial for the glycidylation route using epichlorohydrin. By facilitating the transport of ions between phases, they significantly accelerate the reaction under mild conditions. phasetransfercatalysis.com

Heterogeneous Catalysis in Epoxidation

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling. lboro.ac.uk For the epoxidation of the allyloxy precursor, several solid catalysts have been investigated.

Titanium-silica catalysts, such as Ti-MWW, have demonstrated activity in the epoxidation of allylic ethers using organic hydroperoxides as the oxidant. chalmers.sersc.org These materials provide active titanium sites within a robust and porous silica (B1680970) framework. Metal-Organic Frameworks (MOFs) are another class of promising heterogeneous catalysts. mdpi.com Their high surface area and tunable porous structure, which can contain catalytically active metal nodes, make them suitable for shape-selective epoxidation reactions. mdpi.com For example, MOFs containing metals like cobalt or copper have been used for the selective oxidation of alkenes. mdpi.com The use of these solid catalysts can lead to cleaner reaction profiles and more sustainable manufacturing processes. lboro.ac.uk

Enzymatic and Biocatalytic Pathways for Chiral Epoxides

The generation of chiral epoxides is of significant interest due to the stereospecificity required in many pharmaceutical applications. While direct enzymatic synthesis of this compound is not extensively documented, analogous biocatalytic strategies provide a framework for its potential stereoselective production. These methods primarily involve enzymatic kinetic resolution and asymmetric epoxidation.

Enzymatic Kinetic Resolution: This technique relies on the differential rate of reaction of enantiomers with an enzyme, allowing for the separation of a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic alcohols and epoxides. For instance, lipase-catalyzed kinetic resolution has been successfully applied to various aryl glycidyl ethers. In a typical process, one enantiomer of a racemic epoxide is preferentially hydrolyzed or transesterified by the lipase, leaving the other enantiomer in high enantiomeric excess. This approach could be adapted to resolve a racemic mixture of this compound, yielding an enantiopure form of the compound.

Asymmetric Epoxidation: This method involves the direct, enantioselective formation of an epoxide from a prochiral precursor. Peroxygenases, a class of heme-dependent enzymes, have demonstrated the ability to catalyze the epoxidation of various aromatic compounds. acs.orgnih.gov These enzymes utilize hydrogen peroxide as an oxidant to introduce an oxygen atom across a double bond with high stereoselectivity. nih.govcsic.es A potential biocatalytic route to chiral this compound could involve the enzymatic epoxidation of a suitable precursor, such as 4-allyloxyacetophenone. The peroxygenase would selectively catalyze the formation of either the (R)- or (S)-epoxide, depending on the enzyme's stereopreference.

The development of engineered enzymes with tailored substrate specificities and enhanced stereoselectivities continues to expand the toolkit for producing chiral epoxides. nih.gov These biocatalytic methods offer the advantages of mild reaction conditions, high enantiopurity of products, and a reduced environmental footprint compared to traditional chemical methods.

Optimization of Reaction Parameters for Improved Yield and Selectivity

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction parameters. Key factors that influence the yield and selectivity of the reaction between a phenol (like 4-hydroxyacetophenone) and an epoxide precursor (like epichlorohydrin) include the choice of catalyst, solvent, temperature, and reaction time.

Phase-Transfer Catalysis: A common and effective method for the synthesis of glycidyl ethers from phenols is phase-transfer catalysis (PTC). numberanalytics.com This technique facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the deprotonated phenol and an organic phase with epichlorohydrin). The optimization of PTC involves screening different catalysts (e.g., quaternary ammonium salts), solvents, and reaction temperatures to maximize the yield. For instance, studies on the synthesis of aliphatic glycidyl ethers have shown that solvent-free conditions with a solid base and a phase-transfer catalyst can lead to high yields (over 90%) and simplified product purification. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate organic reactions. tsijournals.com In the synthesis of aryl ethers, microwave-assisted methods have been shown to significantly reduce reaction times from hours to minutes while achieving high yields. organic-chemistry.orgnih.gov This rapid and efficient heating can be particularly beneficial for the synthesis of this compound, potentially leading to improved throughput and reduced energy consumption. The optimization of microwave-assisted synthesis involves adjusting the power, temperature, and reaction time to achieve the desired outcome.

The following table summarizes the impact of various reaction parameters on the synthesis of aryl glycidyl ethers, providing a basis for the optimization of the synthesis of this compound.

Table 1: Optimization of Reaction Parameters for Aryl Glycidyl Ether Synthesis

Parameter Variation Effect on Yield and Selectivity Reference
Catalyst Quaternary Ammonium Salts (e.g., TBAB) High efficiency in phase-transfer catalysis, leading to increased yields. researchgate.net
Solvent Solvent-free, DMSO, Toluene Solvent-free conditions can simplify purification and reduce waste. DMSO has shown to be effective in microwave-assisted synthesis. researchgate.netorganic-chemistry.org
Temperature 20-110 °C Higher temperatures generally increase the reaction rate, but can also lead to side products. Optimal temperature depends on the specific catalyst and solvent system. researchgate.netresearchgate.net
Reaction Time Minutes (Microwave) to Hours (Conventional) Microwave irradiation can drastically reduce reaction times. Optimization is crucial to ensure complete conversion without product degradation. tsijournals.comorganic-chemistry.org
Base NaOH, K₂CO₃ The choice of base affects the deprotonation of the phenol and can influence the overall reaction rate and yield. organic-chemistry.org

Sustainable Chemistry Principles in the Synthesis of Oxirane-Functionalized Acetophenones

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize their environmental impact. nih.gov For the synthesis of this compound and its analogues, several green chemistry metrics and strategies can be applied to evaluate and improve the sustainability of the process.

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. The E-Factor (Environmental Factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.com A lower E-Factor indicates a more environmentally friendly process. For the synthesis of oxirane-functionalized acetophenones, reaction pathways with high atom economy and low E-factors are preferred. For example, addition reactions, which are inherent to epoxide synthesis from alkenes, generally have a high atom economy.

Use of Greener Solvents and Reagents: The selection of solvents and reagents plays a crucial role in the sustainability of a synthetic process. The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, bio-based solvents, or solvent-free conditions. nih.gov Similarly, the use of toxic reagents should be avoided in favor of safer alternatives. In the synthesis of this compound, exploring solvent-free conditions or the use of recyclable and less toxic solvents can significantly improve the green credentials of the process.

Renewable Feedstocks: The use of renewable starting materials is a key principle of sustainable chemistry. While the immediate precursors for this compound are typically derived from petrochemical sources, research into bio-based alternatives for phenols and epichlorohydrin is an active area. The development of synthetic routes that utilize renewable feedstocks would greatly enhance the sustainability of producing oxirane-functionalized acetophenones.

The following table provides a comparative analysis of different synthetic approaches based on green chemistry principles.

Table 2: Application of Sustainable Chemistry Principles

Principle Application in Synthesis of Oxirane-Functionalized Acetophenones Potential Benefits
Atom Economy Designing reaction pathways that maximize the incorporation of reactant atoms into the final product. Reduced waste generation, increased process efficiency.
E-Factor Selecting synthetic routes with minimal byproduct formation and waste. Lower environmental impact, reduced disposal costs.
Greener Solvents Utilizing solvent-free conditions, water, or bio-derived solvents. Reduced toxicity and environmental pollution, improved safety.
Renewable Feedstocks Exploring the use of bio-based phenols and epichlorohydrin precursors. Reduced reliance on fossil fuels, improved long-term sustainability.

Reactivity and Mechanistic Investigations of 1 4 Oxiran 2 Ylmethoxy Phenyl Ethanone

Epoxide Ring-Opening Reactions

The cleavage of the epoxide ring can be initiated by either acid or base catalysis, leading to a variety of functionalized products. These reactions are fundamental transformations and provide pathways to synthesize diols, amino alcohols, and other valuable chemical intermediates.

The regioselectivity of the epoxide ring-opening of the unsymmetrical epoxide in 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. The epoxide ring consists of a less substituted primary carbon and a more substituted secondary carbon, which dictates the site of nucleophilic attack.

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring for nucleophilic attack. This reaction can be viewed as a hybrid between an SN1 and SN2 mechanism. The protonation step is followed by the breaking of a carbon-oxygen bond, which leads to a buildup of positive charge on the more substituted carbon. While a full carbocation intermediate may not form, the transition state possesses significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted (secondary) carbon atom. This pathway leads to what is known as the Markovnikov product.

The general mechanism involves:

Protonation of the epoxide oxygen by an acid catalyst.

Nucleophilic attack on the more substituted carbon of the protonated epoxide.

Deprotonation to yield the final product.

Nucleophile (Reagent)Product
H₂O (Dilute H₂SO₄)1-(4-Acetylphenoxy)-3-hydroxypropane-2-ol
ROH (ROH, H⁺)1-(4-Acetylphenoxy)-3-alkoxypropane-2-ol
HX (Anhydrous HX)1-(4-Acetylphenoxy)-3-halopropane-2-ol

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via a classic SN2 mechanism. The potent nucleophile directly attacks one of the carbons of the epoxide ring. Due to steric hindrance, the attack occurs at the less substituted (primary) carbon atom. This reaction does not involve protonation of the oxygen before the ring opens; instead, the leaving group is an alkoxide anion, which is subsequently protonated by a solvent or during an acidic workup. This pathway results in the anti-Markovnikov product.

The general mechanism involves:

SN2 attack of the nucleophile on the less sterically hindered carbon of the epoxide.

Formation of an alkoxide intermediate.

Protonation of the alkoxide to give the final alcohol product.

Nucleophile (Reagent)Product
RO⁻ (RONa)1-(4-Acetylphenoxy)-2-hydroxy-3-alkoxypropane
HO⁻ (NaOH)1-(4-Acetylphenoxy)-2,3-dihydroxypropane
R₂NH (Amines)1-(4-Acetylphenoxy)-3-(dialkylamino)propan-2-ol
RMgX (Grignard Reagent)1-(4-Acetylphenoxy)-2-hydroxyalkane derivative

The reductive cleavage of the C–O bond in epoxides, known as hydrogenolysis, is a significant transformation that can be achieved using metal catalysts. This reaction typically involves molecular hydrogen (H₂) or a hydrogen donor in the presence of a heterogeneous or homogeneous catalyst. Palladium (Pd) catalysts are commonly employed for this purpose. rsc.org

For terminal epoxides like the one in this compound, hydrogenolysis can potentially yield two different alcohol products. The regioselectivity of the reaction is influenced by the choice of catalyst and reaction conditions. With standard palladium on carbon (Pd/C), a mixture of primary and secondary alcohols may be obtained, though the secondary alcohol often predominates. rsc.org However, modified catalysts, such as a palladium/carbon–ethylenediamine complex [Pd/C(en)], have been shown to provide high regioselectivity for the formation of secondary alcohols from terminal epoxides under neutral conditions. rsc.orgrsc.org The mechanism is believed to involve an SN2-like attack of a metal hydride on the less-substituted carbon of the epoxide. acs.org

CatalystMajor ProductMinor Product
Pd/C1-(4-Acetylphenoxy)propan-2-ol3-(4-Acetylphenoxy)propan-1-ol
Pd/C(en)1-(4-Acetylphenoxy)propan-2-ol(minor or not formed)
Ru-Pincer Complexes1-(4-Acetylphenoxy)propan-2-ol(high selectivity for branched product) nih.govacs.org

The ring-opening reactions of epoxides are stereospecific processes. Both acid- and base-catalyzed mechanisms proceed via an SN2-type pathway, which involves a backside attack by the nucleophile on the electrophilic carbon atom. This results in an inversion of the stereochemical configuration at the site of attack.

If the starting material, this compound, is an enantiomerically pure epoxide (e.g., the (R)- or (S)-enantiomer), the nucleophilic attack will lead to a product with an inverted configuration at the carbon that is attacked.

In base-catalyzed reactions , the nucleophile attacks the less substituted primary carbon. If this carbon were a stereocenter (which it is not in this specific molecule, but the principle applies to substituted epoxides), its configuration would be inverted. The configuration of the secondary carbon remains unchanged.

In acid-catalyzed reactions , the nucleophile attacks the more substituted secondary carbon. This attack occurs from the side opposite to the C-O bond, leading to inversion of configuration at this stereocenter.

This stereospecificity is a key feature of epoxide chemistry, allowing for the synthesis of chiral molecules with predictable stereochemistry. For example, the acid-catalyzed hydrolysis of a cyclic epoxide yields a trans-diol, a direct consequence of the backside attack mechanism. rsc.org

Aromatic α,β-epoxy ketones, a class of compounds structurally different from this compound, undergo characteristic rearrangement reactions, often catalyzed by Lewis or Brønsted acids. These rearrangements typically involve the migration of an aryl or acyl group and can lead to the formation of β-diketones or β-hydroxy ketones. rsc.org

One notable example is the Meinwald rearrangement, where a Lewis acid promotes the cleavage of a C-O bond of the epoxide, followed by a 1,2-hydride or 1,2-aryl/alkyl shift to form a carbonyl compound. nih.gov The choice of catalyst and substrate structure can influence the reaction pathway. For instance, the photoreaction of trans-1-(4-cyanophenyl)-3-phenyl-2,3-epoxy-1-propanone with amines can produce either a 1,3-propanedione or a 3-hydroxy-3-phenyl-1-propanone, depending on the specific amine and solvent used. rsc.org

Furthermore, some transformations of α,β-epoxy ketones focus on the cleavage of the C-C bond of the oxirane ring rather than the C-O bond. For example, selective oxidative cleavage can convert α,β-epoxy ketones into aromatic acids and aldehydes using reagents like tert-butyl hydroperoxide (TBHP). organic-chemistry.org

Nucleophilic Attack Patterns and Regioselectivity

Chemical Transformations at the Ketone Functionality

The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-protons, is a hub of reactivity. This allows for a range of chemical modifications, including functionalization at the alpha-position and redox reactions at the carbonyl center.

The presence of protons on the carbon atom alpha to the carbonyl group allows for enolate formation under basic conditions. This enolate can then act as a nucleophile in various reactions, enabling the introduction of different functional groups at the alpha-position. While specific studies on the alpha-functionalization of this compound are not prevalent, the reactivity can be inferred from the general behavior of acetophenone (B1666503) derivatives.

The carbonyl group itself is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Furthermore, condensation reactions with amines or hydrazines can yield imines and hydrazones, respectively.

The ketone functionality can undergo both reduction and oxidation reactions. Reduction of the carbonyl group can be achieved using various reducing agents, leading to the corresponding secondary alcohol. Common reagents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.

Conversely, while ketones are generally resistant to oxidation, under forcing conditions, cleavage of the carbon-carbon bond adjacent to the carbonyl group can occur. More relevant to this specific molecule would be the Baeyer-Villiger oxidation, where treatment with a peroxy acid could convert the ketone into an ester.

Advanced Mechanistic Studies

The study of reaction kinetics is essential for understanding and controlling the curing process of epoxy resins like this compound. Differential Scanning Calorimetry (DSC) is a primary technique used for this purpose, as it measures the heat flow associated with the exothermic curing reaction. mdpi.comthermalsupport.com By conducting DSC experiments, either at a constant temperature (isothermal) or with a constant heating rate (non-isothermal), key kinetic parameters can be determined. imapsjmep.orgnih.gov

The kinetic analysis of epoxy curing is often complex and can be described by autocatalytic models. wichita.edu In these reactions, a product of the reaction (typically the hydroxyl group formed during ring-opening) acts as a catalyst for subsequent reactions. polymerinnovationblog.compolymerinnovationblog.com The Sestak–Berggren and Kamal models are common autocatalytic equations used to fit experimental data and describe the reaction rate (dα/dt) as a function of the degree of cure (α). mdpi.comnih.govmdpi.com

The general form of an autocatalytic rate equation is: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ where k₁ is the rate constant for the non-catalyzed reaction, k₂ is the rate constant for the autocatalytic pathway, and m and n are the reaction orders. wichita.edu

Key kinetic parameters derived from these studies include the activation energy (Ea), the pre-exponential factor (A), and the orders of reaction (m and n). The activation energy represents the minimum energy required for the reaction to occur. Isoconversional methods, such as those proposed by Kissinger, Flynn–Wall–Ozawa (FWO), and Friedman, are often employed to calculate the activation energy from non-isothermal DSC data without assuming a specific reaction model. mdpi.comnasa.govmorressier.com

For analogous bio-based epoxy systems studied under non-isothermal DSC conditions, the following data has been reported, illustrating the typical parameters obtained from such analyses.

Kinetic ModelActivation Energy (Ea) (kJ/mol)Reaction Order (n)Reference
Kissinger69.7 - 79N/A mdpi.comnih.govrsc.org
Flynn-Wall-Ozawa (FWO)66 - 69N/A mdpi.com
Kamal's Autocatalytic Model (Isothermal)N/A0.31 - 1.24 mdpi.comnih.gov
Nth Order Model (Non-isothermal)981.4 thermalsupport.com

This table presents representative kinetic data from studies on various epoxy resin systems to illustrate the range of values obtained through kinetic analysis. N/A indicates the parameter is not determined by the specified model.

These kinetic parameters are crucial for optimizing industrial processing conditions, predicting the shelf life of resin formulations, and ensuring the final material achieves the desired degree of cure and performance characteristics. thermalsupport.com

The elucidation of reaction intermediates is fundamental to a complete molecular-level understanding of the curing mechanism of this compound. These intermediates are transient molecular entities that are formed and consumed during the reaction. Their high reactivity and short lifespan make direct observation challenging, often requiring a combination of spectroscopic methods and theoretical calculations. acs.org

Primary Amine Adduct: The initial step is the nucleophilic attack of a primary amine on a terminal carbon of the epoxy ring. This leads to a zwitterionic intermediate which rapidly undergoes proton transfer to form a more stable secondary amine and a hydroxyl group. This secondary amine is the first key reaction intermediate. acs.orgresearchgate.net

Secondary Amine Adduct: The secondary amine intermediate, being nucleophilic itself, can then react with another epoxy group. researchgate.net This second addition reaction proceeds through a similar transition state to form a tertiary amine, which represents a cross-link point in the final polymer network. nih.gov

These reactions can be catalyzed by hydroxyl groups, which form hydrogen-bonded complexes with the epoxy ring. This complexation makes the ring more susceptible to nucleophilic attack, and the reaction is considered to proceed through an alcohol-catalyzed pathway involving acyclic transition states. acs.org

Intermediates in Cationic Polymerization: During photoinitiated cationic polymerization, the mechanism involves different types of intermediates.

Brønsted Acid Formation: The process begins with a photoinitiator (e.g., an iodonium (B1229267) salt) that, upon irradiation, generates a strong Brønsted acid. researchgate.netdtic.mil

Oxonium Ion Intermediate: This acid rapidly protonates the oxygen atom of an epoxy group on a monomer of this compound. researchgate.net This creates a highly reactive oxonium ion intermediate (a secondary or tertiary oxonium ion). researchgate.netvot.pl

The identification of these intermediates, whether through computational modeling or advanced spectroscopic techniques, is crucial for explaining observed reaction kinetics and understanding how different formulations and conditions affect the final network structure. acs.orgdtic.mil

Advanced Characterization and Spectroscopic Analysis of Epoxide Functionalized Acetophenones

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and monitoring chemical transformations. These methods probe the vibrational modes of molecules, which are specific to the types of bonds and their arrangement within the molecular structure.

FT-IR spectroscopy is particularly effective for the identification of key functional groups within 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone. The presence of the ketone and epoxide functionalities, as well as the aromatic ether linkage, gives rise to a series of characteristic absorption bands in the infrared spectrum.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the range of 1675-1690 cm⁻¹. The exact position is influenced by the conjugation with the phenyl ring. The aromatic ring itself produces several signals, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region. mdpi.com

The crucial oxirane (epoxide) ring is identified by several characteristic peaks. An absorption band around 3050 cm⁻¹ can be attributed to the C-H stretching of the methylene (B1212753) group in the strained three-membered ring. researchgate.net More definitively, the C-O-C asymmetric stretching of the epoxide ring results in a band near 915 cm⁻¹, which is a hallmark of this functional group. researchgate.netdoi.org Additional bands related to the ether linkage (Ar-O-CH₂) are expected in the fingerprint region, typically around 1245 cm⁻¹ (asymmetric stretch) and 1033 cm⁻¹ (symmetric stretch). doi.org

Interactive Table 1: Expected FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchPhenyl Ring3100-3000Medium
Epoxide C-H StretchOxirane Ring~3050Medium
Aliphatic C-H StretchAcetyl (CH₃), Methoxy (CH₂)2960-2850Medium
Ketone C=O StretchAcetophenone (B1666503)1685-1675Strong
Aromatic C=C StretchPhenyl Ring1605, 1580, 1510Medium
Asymmetric Aromatic C-O-C StretchAryl Ether~1245Strong
Symmetric Aromatic C-O-C StretchAryl Ether~1035Strong
Asymmetric Epoxide C-O-C Stretch (Ring)Oxirane Ring~915Medium
para-Substituted C-H Out-of-Plane BendPhenyl Ring~830Strong

Raman spectroscopy provides complementary information to FT-IR and is an exceptionally useful tool for monitoring reactions in real-time, particularly those involving epoxide groups. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, a characteristic and often strong Raman band corresponding to the symmetric "breathing" mode of the epoxide ring is expected around 1250-1275 cm⁻¹. wikipedia.org The intensity of this peak is directly proportional to the concentration of the epoxide groups. github.io Consequently, during a chemical reaction where the epoxide ring is opened (e.g., polymerization or nucleophilic addition), a decrease in the intensity of this specific Raman band can be monitored over time to determine reaction kinetics and completion. wikipedia.orggithub.io Other bands, such as those from the aromatic ring backbone vibrations (e.g., ~1610 cm⁻¹), often remain unchanged and can serve as internal standards. researchgate.net

Interactive Table 2: Key Raman Shifts for this compound

Raman Shift (cm⁻¹)AssignmentApplication Notes
~1610Aromatic Ring Backbone VibrationCan be used as an internal standard for quantification.
~1255Epoxide Ring Breathing ModeIntensity decreases upon ring-opening; ideal for reaction monitoring. github.ioresearchgate.net
~920Epoxide Ring DeformationWeaker band, also diminishes during reaction. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.

In the ¹H NMR spectrum, the para-substituted aromatic ring gives rise to two distinct doublets, characteristic of an AA'BB' system, in the range of δ 6.9-8.0 ppm. The protons ortho to the electron-withdrawing acetyl group are expected to be further downfield (closer to δ 8.0 ppm) compared to the protons ortho to the electron-donating alkoxy group (closer to δ 7.0 ppm). The methyl protons of the acetyl group appear as a sharp singlet at approximately δ 2.6 ppm. The glycidyl (B131873) moiety presents a more complex system. The three protons of the oxirane ring typically resonate between δ 2.5 and 3.5 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling. The methylene protons of the ether linkage (-O-CH₂-) would appear as a doublet of doublets around δ 4.0-4.3 ppm.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon of the ketone is highly deshielded, appearing significantly downfield around δ 197 ppm. The aromatic carbons show signals between δ 114 and 163 ppm. The carbons of the strained epoxide ring are characteristically found in the upfield region for oxygenated carbons, typically between δ 44 and 51 ppm. The methylene carbon of the ether linkage is expected around δ 70 ppm, and the acetyl methyl carbon appears at approximately δ 26 ppm.

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Position / GroupPredicted δ (ppm)Multiplicity
H-a-C(=O)CH₃~2.6Singlet (s)
H-b, H-c, H-dOxirane Ring2.7 - 3.4Multiplet (m)
H-e-O-CH₂-4.0 - 4.3Multiplet (m)
H-fAromatic (ortho to -OR)~7.0Doublet (d)
H-gAromatic (ortho to -C=O)~7.9Doublet (d)
¹³C NMR Position / GroupPredicted δ (ppm)
C-1-C(=O)C H₃~26.5
C-2, C-3C H, C H₂ (Oxirane)44 - 51
C-4-O-C H₂-~70
C-5Aromatic (C H, ortho to -OR)~114
C-6Aromatic (C -C=O)~130.5
C-7Aromatic (C H, ortho to -C=O)~131
C-8Aromatic (C -OR)~163
C-9-C (=O)CH₃~197

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For this compound (molar mass: 192.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a distinct molecular ion (M⁺) peak at m/z = 192.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the ketone, leading to the loss of the methyl group (•CH₃) to form a stable acylium ion at m/z = 177.

Formation of the base peak through cleavage of the C-C bond between the acetyl group and the phenyl ring, generating an acylium ion at m/z = 43 ([CH₃CO]⁺).

Cleavage of the ether bond can occur in two ways:

Loss of the entire glycidyl group (•C₃H₅O) to yield a fragment at m/z = 135.

Cleavage of the C-O bond to generate a glycidyl cation at m/z = 57 ([C₃H₅O]⁺) and a phenoxy radical fragment.

Rearrangement and cleavage of the glycidyl ether side chain can also produce characteristic ions.

Interactive Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFormula of IonNotes
192Molecular Ion [M]⁺[C₁₁H₁₂O₃]⁺Confirms the molecular weight of the compound.
177[M - CH₃]⁺[C₁₀H₉O₃]⁺Result of alpha-cleavage at the ketone.
135[M - C₃H₅O]⁺[C₈H₇O₂]⁺Loss of the glycidyl group.
57[C₃H₅O]⁺[C₃H₅O]⁺Glycidyl cation fragment.
43[CH₃CO]⁺[C₂H₃O]⁺Acylium ion, often the base peak for methyl ketones.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and impurities, thereby allowing for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques.

For a compound like this compound, which possesses moderate polarity and is thermally stable, both techniques are suitable.

HPLC: A reversed-phase HPLC method would be highly effective. Using a C18 column with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) would allow for the separation of the compound from more polar or less polar impurities. Detection is typically achieved using a UV-Vis detector, taking advantage of the strong absorbance of the acetophenone chromophore (e.g., at 365 nm after derivatization or at its specific λmax). This method is ideal for monitoring the progress of its synthesis, where aliquots of the reaction mixture can be analyzed over time.

GC: Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a viable option. The compound's volatility allows it to be analyzed on a capillary column (e.g., a nonpolar DB-5 or a medium-polarity DB-17). GC-MS is particularly powerful as it provides separation and mass spectrometric data simultaneously, aiding in the identification of unknown impurities.

The purity of the final product is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram.

Computational Chemistry and Theoretical Modeling of Oxirane Containing Aromatic Ketones

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Enzyme-Catalyzed Reactions

Hybrid QM/MM methods are powerful computational tools for studying reactions in large biological systems like enzymes. rsc.orgnih.gov In this approach, the region of the system where the chemical reaction occurs (e.g., the substrate and key active site residues) is treated with a high-level, computationally expensive quantum mechanics (QM) method. The remainder of the enzyme and the surrounding solvent are described using a more computationally efficient molecular mechanics (MM) force field. acs.orgnih.gov This partitioning allows for an accurate description of the electronic changes during the reaction while still accounting for the influence of the entire protein environment. nih.gov

A typical QM/MM simulation protocol for an enzyme-catalyzed reaction involving an oxirane-containing aromatic ketone would involve several key steps:

Model Construction : Building an initial model of the enzyme-substrate complex. acs.org

Classical Molecular Dynamics (MM-MD) : Running MM-MD simulations to equilibrate the system and obtain representative starting structures for the QM/MM calculations. acs.org

QM/MM Simulations : Performing the QM/MM calculations to map the reaction pathway, identify transition states, and calculate activation energies. rsc.orgchemrxiv.org

These simulations can provide detailed insights into how the enzyme's active site stabilizes the transition state of the oxirane ring-opening, guiding the stereoselectivity of the reaction and elucidating the specific roles of amino acid residues in the catalytic mechanism. rsc.orgchemrxiv.org While computationally demanding, QM/MM simulations are invaluable for understanding the fundamental principles of enzyme catalysis and for the rational design of enzyme inhibitors or engineered enzymes with novel activities. acs.org

Table 1: Key Aspects of QM/MM Simulations in Enzyme Catalysis
AspectDescriptionRelevance to Oxirane-Containing Aromatic Ketones
QM Region Selection Includes the substrate (the oxirane-containing ketone) and critical amino acid residues directly involved in bond-making and bond-breaking. nih.govCrucial for accurately modeling the electronic rearrangements during the nucleophilic attack on the oxirane ring.
MM Region Comprises the rest of the protein and solvent molecules, providing the structural and electrostatic context for the reaction. acs.orgAccounts for the conformational dynamics of the enzyme and long-range electrostatic interactions that influence the reaction barrier.
Reaction Coordinate Defines the path of the reaction, often as a series of changes in bond distances and angles. chemrxiv.orgUsed to map the potential energy surface for the enzyme-catalyzed ring-opening of the oxirane.
Free Energy Calculations Techniques like umbrella sampling or metadynamics are used along the reaction coordinate to compute the activation free energy. acs.orgProvides a quantitative prediction of the catalytic efficiency of the enzyme.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecules. researchgate.netmdpi.com DFT calculations can provide a wealth of information about oxirane-containing aromatic ketones, including optimized geometries, molecular orbital energies, and the distribution of electron density. mdpi.com These fundamental properties are key to understanding the molecule's stability, spectroscopic characteristics, and chemical behavior. researchgate.net

For 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone, DFT can be used to:

Analyze Molecular Orbitals : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. nih.gov

Calculate Reactivity Descriptors : Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity can be derived from DFT calculations to quantify the molecule's reactivity. mdpi.com

Model Reaction Energetics : DFT is employed to model reaction mechanisms, such as the ring-opening of the epoxide. nih.gov By calculating the energies of reactants, transition states, and products, the reaction's thermodynamics and kinetics can be predicted. nih.gov The high stability of certain radicals, the strain of the epoxy ring, and the instability of formed radicals are key factors influencing the reaction energetics. nih.gov

Recent DFT studies on radical-mediated thiol-epoxy reactions have provided insights into the kinetics of such systems, highlighting that while the addition reaction to epoxides may be slow, subsequent chain transfer reactions can be quite fast. nih.gov

Table 2: DFT-Calculated Properties and Their Significance
PropertyInformation ProvidedSignificance for Oxirane-Containing Aromatic Ketones
Optimized Geometry The lowest energy three-dimensional arrangement of atoms. mdpi.comProvides accurate bond lengths, bond angles, and dihedral angles.
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. nih.govIndicates the molecule's ability to donate or accept electrons, which is crucial for predicting its role in chemical reactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. mdpi.comIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations. mdpi.comAllows for the theoretical prediction of infrared and Raman spectra, aiding in the experimental characterization of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.combohrium.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the system's dynamic behavior. mdpi.com For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are particularly useful for exploring its conformational landscape and understanding its interactions with other molecules. nih.govresearchgate.net

Key applications of MD simulations for this compound include:

Conformational Analysis : Identifying the most stable conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or within a protein binding site). This is critical as the conformation can significantly influence the molecule's reactivity. researchgate.net

Solvation Effects : Simulating the molecule in a solvent box (e.g., water) to study how solvent molecules arrange around it and how this affects its structure and dynamics.

Intermolecular Interactions : Modeling the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, and electrostatic interactions) between the oxirane-containing aromatic ketone and other molecules, such as reactants, catalysts, or biological macromolecules. nih.gov

MD simulations can also be used to assess the stability of complexes, for instance, between the molecule and an enzyme, by analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time. nih.gov

Computational Prediction of Reaction Pathways, Transition States, and Stereoselectivity

A central goal of computational chemistry is to predict the course of a chemical reaction. nih.gov For oxirane-containing aromatic ketones, this involves mapping the potential energy surface for reactions such as the nucleophilic ring-opening of the epoxide. Computational methods can identify the minimum energy pathways, locate the transition state structures, and calculate the associated activation energies. researchgate.net

Furthermore, computational models can predict the stereoselectivity of reactions. By comparing the activation energies for the formation of different stereoisomers, it is possible to predict which product will be favored. This is particularly important for reactions involving chiral centers, such as the attack on the oxirane ring.

Modeling of Polymerization Processes and Polymer Properties

Oxirane-containing molecules are important monomers for the synthesis of polyethers and epoxy resins through ring-opening polymerization. acs.orgtdl.org Computational modeling can be used to simulate this polymerization process and predict the properties of the resulting polymers.

The driving force for the ring-opening polymerization of epoxides is the high ring strain, which is on the order of 110-115 kJ/mol for ethylene (B1197577) oxide. acs.org Computational studies can be used to:

Simulate Polymerization Kinetics : Model the initiation, propagation, and termination steps of the polymerization reaction to understand the reaction kinetics and the factors that influence the polymerization rate.

Predict Polymer Structure : Determine the likely conformation and microstructure of the polymer chains. For polymers derived from this compound, this would include the arrangement of the bulky aromatic side chains.

Estimate Polymer Properties : Predict macroscopic properties of the polymer, such as its glass transition temperature, mechanical strength, and thermal stability, based on its simulated molecular structure and intermolecular interactions.

Recent research has shown that for some 2,3-disubstituted oxiranes, the resulting polymer can adopt a relatively stiff and stretched conformation due to π-stacking interactions between side-chain groups. researchgate.netresearchgate.net Computational modeling can help to visualize and quantify these interactions, explaining the observed polymer properties. researchgate.net

Applications As Versatile Chemical Intermediates and Advanced Functional Materials

Precursors for Polymer and Resin Systems

The presence of the strained three-membered epoxy ring makes 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone an excellent monomer or precursor for the synthesis of various polymer and resin systems. The ring-opening polymerization of the epoxide is a key reaction that leads to the formation of long-chain polymers with diverse properties.

This compound serves as a building block for advanced epoxy resins. Epoxy resins are a significant class of thermosetting polymers known for their excellent mechanical strength, chemical resistance, and adhesive properties. The synthesis of these resins typically involves the reaction of a compound containing at least two epoxy groups, or the reaction of a monoepoxide with a curing agent. The fundamental reaction is the ring-opening of the oxirane, which can react with various co-reactants (hardeners) to form a highly cross-linked, three-dimensional network.

Compounds with similar structures are utilized as components in advanced epoxy molding compounds (EMCs) for microelectronic packaging, as well as matrices for coatings, paints, composites, and adhesives. nih.gov The properties of the final cured resin, such as glass transition temperature (Tg), thermal stability, and dielectric properties, can be tailored by the chemical structure of the epoxy precursor. ijirset.com For example, bifunctional aromatic macromolecular epoxy resins have been synthesized and evaluated as effective anticorrosive materials for carbon steel. acs.orgresearchgate.net The synthesis route for these materials often involves reacting a phenolic compound with epichlorohydrin (B41342), a process analogous to the synthesis of this compound from 4-hydroxyacetophenone. acs.org

Table 1: Properties of Epoxy Resin Systems Derived from Aromatic Precursors
Epoxy Precursor TypeKey Structural FeatureResulting Resin PropertiesTypical Applications
Bisphenol-A diglycidyl ether (DGEBA)Standard aromatic backboneGood mechanical and thermal propertiesGeneral-purpose adhesives, coatings, electronics ijirset.com
Novolac Glycidyl (B131873) EthersMultiple epoxide groupsHigh cross-linking density, excellent thermal and chemical resistance ijirset.comHigh-performance composites, molding compounds ijirset.com
Biphenyl-type EpoxiesAsymmetric biphenyl (B1667301) structureLow melting viscosity, good flow-abilityAdvanced epoxy molding compounds (EMCs) for microelectronics nih.gov
Fluorinated EpoxiesFluorine atomsGood thermal stability, improved dielectric properties ijirset.comOpto-electronic devices ijirset.com

In the context of polymer chemistry, this compound acts as the epoxy resin component that is crosslinked by a curing agent (or hardener). Crosslinking agents are crucial additives that form covalent bonds between polymer chains, creating a robust three-dimensional network. specialchem.com This process, known as curing, transforms the liquid resin into a hard, insoluble, and infusible solid.

The most common curing agents for epoxy resins are compounds with active hydrogen atoms, such as amines, phenols, and thiols. Amine hardeners are widely used and react with the epoxy ring in a nucleophilic addition reaction. researchgate.net The choice of the curing agent is critical as it significantly influences the processing characteristics (e.g., pot life, cure temperature) and the final properties of the cured material, including its mechanical strength, thermal stability, and chemical resistance. specialchem.com For instance, cycloaliphatic diamines like isophorone (B1672270) diamine (IPDA) can yield epoxy systems with excellent chemical resistance and weatherability. researchgate.net The curing process typically involves mixing the epoxy resin and the amine hardener in stoichiometric or near-stoichiometric amounts to ensure maximum conversion and optimal properties in the final product. researchgate.net

Table 2: Common Curing Agents for Epoxy Resins and Their Characteristics
Curing Agent ClassExamplesCuring ConditionsKey Features of Cured Resin
Aliphatic AminesTriethylenetetramine (TETA)Room TemperatureGood mechanical properties, short pot life
Cycloaliphatic AminesIsophorone diamine (IPDA)Room/Elevated TemperatureLow blushing, good chemical resistance, good weatherability researchgate.net
Aromatic Amines4,4'-Diaminodiphenylmethane (DDM)Elevated TemperatureExcellent high-temperature performance and chemical resistance
Polyamides-Room TemperatureGood flexibility, water resistance, and adhesion
AnhydridesPhthalic anhydrideElevated TemperatureExcellent electrical properties, high thermal stability

The ring-opening polymerization of oxiranes is a primary method for the synthesis of polyethers. researchgate.net this compound can serve as a monomer in such polymerizations. When its epoxy ring is opened, it forms a repeating ether linkage, creating a polyether backbone. The significant feature of the resulting polymer is the presence of the 4-acetylphenyl group as a pendant side chain on each monomer unit.

This process yields a functionalized polyether, where the properties can be influenced by the presence of the ketone group and the aromatic ring in the side chain. The polymerization can be initiated by various means, including cationic or anionic initiators. rsc.orgresearchgate.net For example, the cationic ring-opening polymerization of substituted oxiranes has been shown to produce polyethers with specific, well-defined structures. rsc.orgresearchgate.net Advanced techniques like immortal ring-opening polymerization (iROP) can also be employed to synthesize heterofunctionalized polyethers with controlled molecular weights and functionalities. chemrxiv.org

Table 3: Polymerization Methods for Oxiranes
Polymerization TypeInitiator/CatalystMechanismKey Characteristics
Anionic ROPAlkoxides, hydroxides (e.g., KOH)Nucleophilic attack on the epoxide carbonCan produce high molecular weight polymers; living polymerization possible.
Cationic ROPProtic acids, Lewis acids (e.g., BF₃), photoinitiatorsProtonation or coordination to the epoxide oxygen, followed by nucleophilic attack rsc.orgresearchgate.netCan be very fast; side reactions like chain transfer can occur. rsc.orgresearchgate.net
Coordination ROPOrganometallic compounds (e.g., zinc or aluminum complexes)Monomer coordinates to the metal center before ring-openingAllows for high stereochemical control.
Immortal ROP (iROP)Lewis pair catalysts with a chain transfer agent (CTA)Catalyst activates monomer; chain grows on CTA chemrxiv.orgExcellent control over polymer architecture and end-group functionality. chemrxiv.org

Intermediates in Organic Synthesis for Bioactive Molecules

Beyond polymer science, this compound is a crucial building block in the synthesis of complex organic molecules, particularly those with biological activity. Its two functional groups provide orthogonal reactivity, allowing for stepwise chemical modifications to build diverse molecular scaffolds.

One of the most significant applications of this compound and related structures is in the synthesis of pharmaceuticals, especially β-adrenergic receptor antagonists, commonly known as β-blockers. nih.gov These drugs are widely used to manage cardiovascular conditions such as hypertension and angina.

The common structural motif of many β-blockers is an aryloxypropanolamine backbone. The synthesis of these molecules often proceeds through a key intermediate like this compound. The general synthetic strategy involves two main steps:

Epoxide Formation : A substituted phenol (B47542) (in this case, 4-hydroxyacetophenone) is reacted with epichlorohydrin in the presence of a base. This Williamson ether synthesis forms the glycidyl ether, this compound. nih.govijper.org

Epoxide Ring-Opening : The resulting epoxide is then subjected to a nucleophilic attack by an amine, typically a bulky amine like isopropylamine (B41738) or tert-butylamine. nih.govijper.org This reaction opens the epoxy ring and attaches the amino group, forming the final aryloxypropanolamine structure.

This synthetic route has been employed to produce precursors for a variety of β-blockers, including practolol (B1678030) and betaxolol. mdpi.commdpi.compreprints.orgntnu.no

Table 4: Examples of β-Blockers Synthesized via Aryl Glycidyl Ether Intermediates
β-BlockerStarting PhenolAmine for Ring-OpeningSelectivity
Practolol4-AcetamidophenolIsopropylamineβ₁ selective mdpi.compreprints.org
Atenolol4-(Carbamoylmethyl)phenolIsopropylamineβ₁ selective preprints.org
Betaxolol4-[2-(Cyclopropylmethoxy)ethyl]phenolIsopropylamineβ₁ selective mdpi.comntnu.no
Bisoprolol4-[(2-Isopropoxyethoxy)methyl]phenolIsopropylamineβ₁ selective ijper.org
Pindolol4-HydroxyindoleIsopropylamineNon-selective mdpi.compreprints.org

The versatility of this compound extends to its use as a scaffold for the development of other novel therapeutic agents and potentially agrochemicals. The presence of both an electrophilic epoxide and a nucleophilically-receptive ketone group allows for a wide range of chemical modifications. This makes it an ideal starting material for creating libraries of diverse compounds for high-throughput screening to discover new bioactive molecules.

Researchers can exploit the reactivity of the ketone group (e.g., through condensation, reduction, or addition reactions) and the epoxide ring (through ring-opening with various nucleophiles) to generate a vast array of derivatives. For example, the core phenyl-ethanone structure is found in other classes of bioactive compounds, such as potent enzyme inhibitors. nih.gov The synthesis of nitrocatechol derivatives as inhibitors of catechol-O-methyltransferase (COMT) highlights how modifications to the phenyl ethanone (B97240) framework can lead to potent and selective therapeutic agents. nih.gov Furthermore, the use of related synthons in multicomponent reactions demonstrates a powerful strategy for efficiently building molecular complexity to generate novel heterocyclic compounds with potential biological activities. mdpi.com

Table 5: Potential Synthetic Modifications of this compound for Bioactive Molecule Synthesis
Functional GroupReaction TypePotential ReagentsResulting Structure / Application
Epoxide RingRing-opening with N-nucleophilesAmines, Azides, AnilinesAmino alcohols (β-blocker precursors, etc.) nih.govijper.org
Ring-opening with O/S-nucleophilesAlcohols, Phenols, ThiolsHydroxy ethers, Thioethers
Ketone GroupReductionNaBH₄, LiAlH₄Secondary alcohol for further functionalization
CondensationHydrazines, HydroxylamineHydrazones, Oximes (potential enzyme inhibitors)
α-Halogenation / SubstitutionBr₂, NBSα-Halo ketone for subsequent nucleophilic substitution
Aromatic RingElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄Introduction of nitro groups for further modification nih.gov

Contributions to Materials Science and Engineering

The integration of this compound into polymer matrices can lead to significant enhancements in thermal stability, mechanical strength, and chemical resistance. These improvements are critical for the development of advanced materials used in a variety of high-performance applications.

In the realm of adhesives and composites, epoxy resins are prized for their exceptional bonding strength and mechanical properties. The incorporation of this compound into epoxy formulations can serve multiple purposes. Its oxirane group allows it to co-react with conventional epoxy resins and curing agents, becoming an integral part of the crosslinked polymer network. The rigid aromatic core of the molecule can contribute to a higher glass transition temperature (Tg) and improved stiffness of the cured adhesive.

Furthermore, the ketone group can enhance adhesion to various substrates through hydrogen bonding and other polar interactions. When used as a reactive diluent, it can reduce the viscosity of highly viscous resin formulations, improving their processability and wetting characteristics, which is crucial for achieving strong adhesive bonds and for the effective impregnation of reinforcing fibers in composite materials.

Table 1: Illustrative Effect of a Reactive Diluent on Epoxy Resin Properties

PropertyNeat Epoxy ResinEpoxy with 15% Reactive Diluent
Viscosity at 25°C (Pa·s)12.51.8
Tensile Strength (MPa)7568
Flexural Modulus (GPa)3.22.9
Glass Transition Temp. (Tg) (°C)155140

Note: This table provides illustrative data on how a typical monofunctional reactive diluent might affect a standard DGEBA-based epoxy resin. Specific values for this compound would require experimental verification.

The electronics industry requires materials with excellent dielectric properties, thermal stability, and low moisture absorption for the encapsulation of sensitive components. Epoxy resins are widely used for this purpose due to their ability to protect electronic parts from harsh environments, mechanical shock, and vibration.

The chemical structure of this compound suggests its utility in formulating advanced encapsulation materials. The aromatic ring contributes to good thermal stability and a low coefficient of thermal expansion (CTE), which is vital for minimizing stress on electronic components during thermal cycling. The glycidyl ether group ensures its integration into the epoxy network, providing a void-free and highly crosslinked matrix that prevents moisture ingress. The inherent properties of epoxy resins, which can be potentially enhanced by modifiers like this compound, make them suitable for protecting integrated circuits, transistors, and other microelectronic devices.

Table 2: Typical Properties of Epoxy Encapsulation Compounds

PropertyRequirementTypical Value for Epoxy Encapsulants
Glass Transition Temperature (Tg)> 150°C160-190°C
Coefficient of Thermal Expansion (CTE)< 20 ppm/°C15-25 ppm/°C
Dielectric Constant (1 MHz)< 4.03.2-3.8
Volume Resistivity (ohm·cm)> 10^1410^15 - 10^17

Note: This table shows typical property ranges for high-performance epoxy-based encapsulants. The specific contribution of this compound would need to be experimentally determined.

The presence of both a reactive epoxy group and a UV-absorbing phenyl ketone moiety makes this compound a candidate for the formulation of specialty polymer coatings. In industrial and protective coatings, epoxy-based systems are valued for their chemical resistance, durability, and adhesion.

When incorporated into a coating formulation, the glycidyl ether function can react with various curing agents to form a durable, crosslinked film. The phenyl ethanone structure can impart improved UV resistance, helping to protect the coated substrate from degradation by sunlight. This dual functionality allows for the development of coatings with enhanced weatherability and longevity. Furthermore, its potential to act as a reactive diluent can help in formulating low-VOC (volatile organic compound) coatings with excellent flow and leveling properties.

Additive manufacturing, or 3D printing, is revolutionizing the way complex objects are designed and fabricated. Vat photopolymerization techniques, such as stereolithography (SLA) and digital light processing (DLP), utilize photocurable resins that solidify upon exposure to light. Epoxy-based resins are of growing interest in this field for their potential to create parts with high mechanical strength and thermal stability.

While typically cured thermally, the epoxy group in this compound can also be susceptible to cationic photopolymerization. The presence of the ketone group might also play a role in photosensitization or co-initiation in certain photocurable systems. The development of epoxy-based resins for 3D printing could benefit from monomers and modifiers that enhance properties such as cure speed, resolution, and the thermomechanical performance of the final printed object. The rigid aromatic structure of this compound could contribute to the creation of 3D printed parts with higher heat deflection temperatures and improved stiffness, expanding the applicability of 3D printing to more demanding engineering applications.

Table 3: Comparison of 3D Printing Resins

Resin TypeTensile Strength (MPa)Heat Deflection Temp. (°C)Application
Standard Acrylate40-6050-70Prototyping
Tough Acrylate50-7060-80Functional Parts
High-Temp Epoxy-based60-85>140Tooling, Molds

Note: This table provides a general comparison of different types of photocurable resins for 3D printing. The development of new epoxy-based formulations is aimed at achieving properties in the high-temperature range.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-(oxiran-2-ylmethoxy)benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization should focus on solvent polarity (e.g., dichloromethane vs. nitrobenzene), temperature (0–25°C), and stoichiometric ratios (1:1.2 for aldehyde:acetyl chloride). Post-reaction quenching with ice-water and purification via column chromatography (silica gel, hexane/ethyl acetate) improves purity . Safety protocols for handling epoxide-containing intermediates must be followed due to potential reactivity hazards .

Q. How can spectroscopic techniques (e.g., IR, NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C=O stretch (~1680–1720 cm⁻¹) and epoxide C-O-C asymmetric stretching (~1250 cm⁻¹) .
  • ¹H NMR : A singlet for the acetyl group (δ 2.6 ppm), aromatic protons (δ 6.8–7.4 ppm), and epoxide protons (δ 3.1–4.3 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion [M⁺] at m/z 220.1 and fragmentation patterns consistent with epoxide ring opening .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s potential skin/eye irritation and respiratory hazards. Avoid contact with strong acids/bases to prevent epoxide ring-opening reactions. Store in airtight containers at 2–8°C, away from ignition sources, as recommended for structurally similar ketones .

Advanced Research Questions

Q. How does the epoxide group in this compound influence its reactivity in nucleophilic addition or ring-opening reactions?

  • Methodological Answer : The epoxide’s strain and electrophilicity make it susceptible to nucleophilic attack. For example, in acidic conditions (H₂SO₄), the epoxide undergoes ring-opening to form diols, while amine nucleophiles (e.g., NH₃) yield amino alcohols. Kinetic studies using HPLC or in-situ FTIR can monitor reaction progress, with rate constants dependent on solvent polarity and temperature .

Q. What computational modeling approaches (e.g., DFT, MD) are suitable for predicting the electronic properties and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (~4.5 eV) and Mulliken charges, highlighting the electrophilic nature of the epoxide oxygen. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational stability, revealing torsional angles critical for intermolecular interactions .

Q. How can catalytic systems (e.g., Fe/Ru-based catalysts) be applied to functionalize this compound for pharmaceutical intermediates?

  • Methodological Answer : Fe₂₅Ru₇₅@SILP catalysts enable selective hydrodeoxygenation (HDO) under H₂ (10 bar, 120°C), converting the ketone to 4-(oxiran-2-ylmethoxy)phenylethane. Reaction selectivity (>90%) is achieved by tuning catalyst loading (5–10 wt%) and solvent (toluene vs. ethanol). GC-MS and ¹³C NMR validate product distribution .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, ΔHvap) for structurally analogous ethanone derivatives?

  • Methodological Answer : Discrepancies in boiling points (e.g., 469.2 K for 1-(4-fluorophenyl)ethanone vs. 485 K for similar derivatives) arise from measurement methods (e.g., dynamic vs. static vapor pressure). Use NIST-recommended techniques (e.g., differential scanning calorimetry) and validate via group contribution models (e.g., Joback method) .

Key Research Challenges

  • Synthetic Scalability : Lab-scale Friedel-Crafts methods yield ~60–70% purity; recrystallization or preparative HPLC is needed for pharmaceutical-grade material .
  • Epoxide Stability : Long-term storage leads to ring-opening; stabilizers (e.g., BHT) or inert atmospheres (N₂/Ar) mitigate degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone
Reactant of Route 2
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1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.